molecular formula C18H13N3OS B378855 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one CAS No. 330829-03-3

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Cat. No. B378855
CAS RN: 330829-03-3
M. Wt: 319.4g/mol
InChI Key: OFOCYFHKXGXVAH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Antibacterial and Antitubercular Activity

Quinazolin-4-ones linked with 1,3-thiazole have demonstrated significant antibacterial action, especially against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Compounds synthesized from N-Methyl Anthranilic acid and various phenyl-1,3-thiazol-2-amines showed promising anti-tubercular activity, with some exhibiting better activity than standard drugs like Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).

H1-Antihistaminic Agents

Novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have shown potential as H1-antihistaminic agents. These compounds protected animals from histamine-induced bronchospasm, with some showing comparable or better efficacy than chlorpheniramine maleate, a standard antihistamine, while exhibiting lower sedation effects (Alagarsamy & Parthiban, 2013).

Anticancer Activity

Quinazolin-4(3H)-ones, when substituted with thiadiazol, have been explored for their anticancer properties. In vitro studies on human cervical cancer cells (HeLa) showed significant activity for these compounds. Further in vivo studies on mice with Ehrlich's Ascites Carcinoma suggested their potential in cancer treatment (Joseph et al., 2010).

Analgesic and Anti-Inflammatory Properties

Some novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been studied for their analgesic and anti-inflammatory properties. Certain compounds emerged as highly effective in these areas, showing potency and reduced ulcerogenic potential compared to standard drugs like diclofenac sodium (Alagarsamy, Solomon, & Murugesan, 2008).

Antimicrobial Activities

The synthesis of various quinazolin-4(3H)-one derivatives, including those with thiazolyl and thiadiazolyl groups, has led to compounds with significant antimicrobial activities against both gram-positive and gram-negative bacteria. This suggests their potential as new scaffolds for developing antimicrobial agents (Alagarsamy et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOCYFHKXGXVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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